molecular formula C20H29ClN2O4 B7812771 Quinine hydrochloride hydrate

Quinine hydrochloride hydrate

Cat. No. B7812771
M. Wt: 396.9 g/mol
InChI Key: MPQKYZPYCSTMEI-WGGWNXAOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Quinine hydrochloride hydrate is a useful research compound. Its molecular formula is C20H29ClN2O4 and its molecular weight is 396.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality Quinine hydrochloride hydrate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Quinine hydrochloride hydrate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Thermodynamic Properties in Aqueous Solutions

Research by Dhondge et al. (2015) focused on the volumetric and compressibility properties of quinine hydrochloride in water at different temperatures. This study provides insights into the fundamental thermodynamic behavior of quinine hydrochloride, which is crucial for its applications in various scientific fields (Dhondge, Shende, Paliwal, & Deshmukh, 2015).

Analytical Methodology Development

Kluska et al. (2015) developed a new methodology for the separation and determination of quinine and its derivatives, highlighting its importance in analytical chemistry, particularly in the treatment of malaria (Kluska, Marciniuk-Kluska, Prukała, & Prukała, 2015).

Neurophysiological Studies

Zald, Hagen, and Pardo (2002) investigated the neural correlates of tasting concentrated quinine solutions, revealing the activation of specific brain regions. Such studies are significant for understanding the neurological and sensory responses to quinine (Zald, Hagen, & Pardo, 2002).

Corrosion Inhibition

A study by Awad (2006) explored quinine as a corrosion inhibitor for low carbon steel in acidic solutions. This research demonstrates the potential industrial application of quinine hydrochloride in protecting metals from corrosion (Awad, 2006).

Analytical Chemistry Techniques

Research by Shadi et al. (2004) used quinine sulfate in tonic water to demonstrate the sensitivity of Raman spectroscopy and Surface-Enhanced Raman Scattering (SERS) in trace analysis. This application is pivotal in the field of analytical chemistry for detecting and analyzing chemical substances (Shadi, Chowdhry, Leharne, & Withnall, 2004).

Organic Synthesis

He, Huang, and Tian (2017) demonstrated the use of quinine in the copper/acid-catalyzed oxidative carbamoylation of nitrogen heteroarenes, showing its role in facilitating complex organic synthesis reactions (He, Huang, & Tian, 2017).

Electrochemical Applications

Awasthi, Srivastava, and Singla (2011) explored the electrochemical behavior of quinine hydrochloride using a polypyrrole-pentacyanonitrosylferrate/platinum electrode. This study contributes to the understanding of quinine's electrochemical properties, which can be applied in various electrochemical sensors and devices (Awasthi, Srivastava, & Singla, 2011).

properties

IUPAC Name

(R)-[(2S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol;dihydrate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O2.ClH.2H2O/c1-3-13-12-22-9-7-14(13)10-19(22)20(23)16-6-8-21-18-5-4-15(24-2)11-17(16)18;;;/h3-6,8,11,13-14,19-20,23H,1,7,9-10,12H2,2H3;1H;2*1H2/t13-,14?,19-,20+;;;/m0.../s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPQKYZPYCSTMEI-WGGWNXAOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)O.O.O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC2=C(C=CN=C2C=C1)[C@H]([C@@H]3CC4CCN3C[C@@H]4C=C)O.O.O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H29ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Quinine hydrochloride hydrate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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